Phorbol 12,13-Dibutyrate

Content Navigation

CAS Number

Product Name

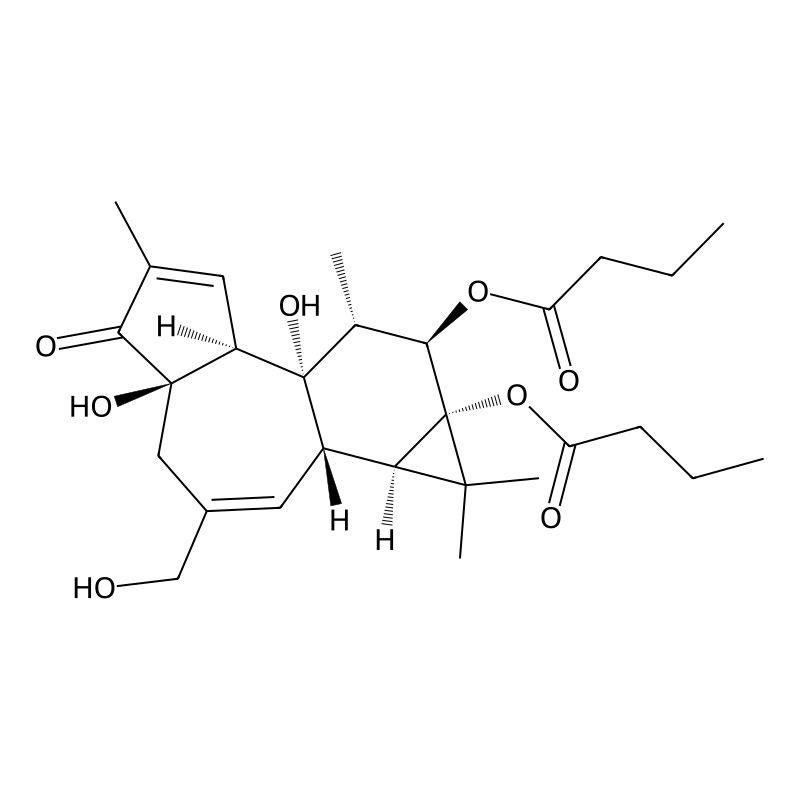

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Phorbol 12,13-Dibutyrate (PDBu, CAS: 37558-16-0) is a potent, cell-permeable activator of conventional and novel Protein Kinase C (PKC) isozymes . It functions by binding competitively to the C1 domain, mimicking the endogenous second messenger diacylglycerol (DAG) . For procurement and assay design, its defining attribute is its optimized lipophilicity. While it readily penetrates cell membranes, PDBu lacks the extreme hydrophobicity of longer-chain phorbol esters like Phorbol 12-myristate 13-acetate (PMA) . This structural distinction makes PDBu an indispensable biochemical tool for specialized cell culture protocols and reversible signaling assays where standard phorbol esters cause irreversible membrane alteration and assay interference.

Substituting PDBu with the more common and often cheaper benchmark, Phorbol 12-myristate 13-acetate (PMA/TPA), severely compromises experimental control in temporal assays . PMA possesses a long, highly lipophilic myristate chain that causes it to irreversibly intercalate into plasma membranes [1]. This leads to chronic, unremitting PKC activation followed by permanent receptor downregulation and degradation [1]. Furthermore, PMA's extreme hydrophobicity makes it notoriously difficult to wash out of tissue culture systems, leaving trace mitogen contamination that confounds downstream biological assays . PDBu’s shorter butyrate chains prevent this irreversible trapping, allowing for efficient washout, true temporal control, and the prevention of off-target membrane disruption .

Washout Efficiency and Reversibility in Tissue Culture

The primary procurement advantage of PDBu over PMA is its processability in cell culture washout protocols. Because PMA contains a highly lipophilic C14 myristate chain, it permanently intercalates into cell membranes, locking PKC in an open conformation that leads to chronic downregulation [1]. In contrast, PDBu features shorter C4 butyrate chains, significantly reducing its hydrophobicity . This allows PDBu to be easily and completely washed out of cells in tissue culture, enabling reversible PKC activation without permanently altering the cellular membrane or depleting the cell's PKC inventory .

| Evidence Dimension | Hydrophobicity-driven membrane retention and reversibility |

| Target Compound Data | Easily washed out; enables reversible PKC activation |

| Comparator Or Baseline | PMA (Irreversibly intercalates; causes chronic PKC downregulation) |

| Quantified Difference | PDBu permits complete washout and transient signaling, whereas PMA permanently traps PKC. |

| Conditions | In vitro cell culture washout protocols |

Enables researchers to perform transient PKC activation studies without permanently depleting the cell's PKC inventory or confounding subsequent assays.

Proliferation and Purity in Primary Melanocyte Culture

In primary human melanocyte isolation, PDBu significantly outperforms the standard PMA mitogen protocol. Quantitative MTT assays demonstrate that melanocytes cultured in PDBu acquire a proliferative status and bipolar morphology much quicker than those in PMA [1]. Crucially, while keratinocytes survive as heavy contamination in PMA-supplemented medium, PDBu medium is unfavorable to keratinocyte survival, yielding minimal contamination [1]. Furthermore, melanocytes survive up to 72 hours without significant cell loss at lower concentrations of PDBu compared to PMA[1].

| Evidence Dimension | Cell survival and keratinocyte contamination |

| Target Compound Data | High melanocyte proliferation, minimal keratinocyte survival |

| Comparator Or Baseline | PMA (Lower proliferation, high keratinocyte contamination) |

| Quantified Difference | PDBu establishes pure melanocyte cultures faster and maintains survival up to 72h at lower concentrations than PMA. |

| Conditions | Human epidermal melanocyte isolation and culture (MTT assay) |

Procuring PDBu directly improves the yield, purity, and timeline of primary melanocyte cultures for dermatological and cosmetic research.

Non-Specific Binding in Quantitative Receptor Assays

For quantitative receptor mapping, PDBu is the mandatory radioligand precursor due to its low non-specific binding profile. PMA's extreme lipophilicity results in massive non-specific intercalation into cellular particulate fractions; under standard assay conditions, up to 85% of added PMA partitions non-specifically into the lipid fraction rather than binding to the receptor [1]. PDBu, however, binds specifically to the PKC C1 domain with a much higher signal-to-noise ratio, eliminating the overwhelming background noise that plagues PMA-based binding assays [1].

| Evidence Dimension | Non-specific partitioning into lipid membranes |

| Target Compound Data | Low non-specific binding, high signal-to-noise ratio |

| Comparator Or Baseline | PMA (Up to 85% non-specific partitioning into particulate fractions) |

| Quantified Difference | PMA exhibits up to 85% non-specific binding, whereas PDBu binds specifically to the target receptor. |

| Conditions | Receptor autoradiography and competitive binding assays in particulate fractions |

PDBu is the essential choice for quantitative receptor mapping and competitive screening assays where background lipid binding would obscure true pharmacological data.

Reversible PKC Signaling and Washout Assays

Because PDBu can be efficiently washed out of tissue culture without leaving trace mitogen contamination, it is the preferred reagent for assays requiring transient or reversible PKC activation. This avoids the chronic receptor downregulation and permanent membrane intercalation associated with PMA.

High-Purity Primary Melanocyte Isolation

PDBu is highly recommended as a mitogen replacement for PMA in primary human melanocyte cultures. It accelerates the acquisition of bipolar morphology, increases proliferation rates, and actively suppresses keratinocyte contamination, drastically shortening the time required to establish pure cultures for cosmetic and dermatological testing [1].

Quantitative Receptor Autoradiography and HTS

In competitive binding assays and spatial receptor mapping, the low non-specific lipid partitioning of PDBu ensures a high signal-to-noise ratio. It is the gold standard for labeling PKC C1 domains, as it avoids the massive background noise (up to 85% non-specific binding) that invalidates PMA in quantitative applications [2].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

61557-88-8

Wikipedia

Dates

2: Thatcher WW, Guzeloglu A, Mattos R, Binelli M, Hansen TR, Pru JK. Uterine-conceptus interactions and reproductive failure in cattle. Theriogenology. 2001 Dec 1;56(9):1435-50. Review. PubMed PMID: 11768809.

3: Dell CP. Antiproliferative naphthopyrans: biological activity, mechanistic studies and therapeutic potential. Curr Med Chem. 1998 Jun;5(3):179-94. Review. PubMed PMID: 9562601.

4: Van der Zee EA, Luiten PG, Disterhoft JF. Learning-induced alterations in hippocampal PKC-immunoreactivity: a review and hypothesis of its functional significance. Prog Neuropsychopharmacol Biol Psychiatry. 1997 Apr;21(3):531-72. Review. PubMed PMID: 9153071.

5: Quest AF, Ghosh S, Xie WQ, Bell RM. DAG second messengers: molecular switches and growth control. Adv Exp Med Biol. 1997;400A:297-303. Review. PubMed PMID: 9547571.

6: Endoh M. Cardiac alpha(1)-adrenoceptors that regulate contractile function: subtypes and subcellular signal transduction mechanisms. Neurochem Res. 1996 Feb;21(2):217-29. Review. PubMed PMID: 9182246.

7: Rozengurt E, Sinnett-Smith J, Van Lint J, Valverde AM. Protein kinase D (PKD): a novel target for diacylglycerol and phorbol esters. Mutat Res. 1995 Dec;333(1-2):153-60. Review. PubMed PMID: 8538623.

8: Schmitt H, Meves H. Model experiments on squid axons and NG108-15 mouse neuroblastoma x rat glioma hybrid cells. J Physiol Paris. 1995;89(4-6):181-93. Review. PubMed PMID: 8861817.

9: Endoh M. The effects of various drugs on the myocardial inotropic response. Gen Pharmacol. 1995 Jan;26(1):1-31. Review. PubMed PMID: 7713348.

10: Newby AC, Assender JW, Evans MA, Lim K, Bennett MR, Evan GI. Transduction pathways for growth stimulatory and inhibitory actions of vasoactive agents. Exp Nephrol. 1994 Mar-Apr;2(2):94-100. Review. PubMed PMID: 7521776.

11: Obara K, Yabu H. [Modulation of the voltage-dependent Ca2+ channels of smooth muscle by phosphorylation]. Nihon Yakurigaku Zasshi. 1993 Mar;101(3):143-51. Review. Japanese. PubMed PMID: 8387450.

12: Klaus GG, Harnett MM. Cross-talk between surface immunoglobulin and interleukin-4 receptors on murine B-lymphocytes. Biochem Soc Trans. 1991 Apr;19(2):272-5. Review. PubMed PMID: 1653730.

13: Stull JT, Tansey MG, Word RA, Kubota Y, Kamm KE. Myosin light chain kinase phosphorylation: regulation of the Ca2+ sensitivity of contractile elements. Adv Exp Med Biol. 1991;304:129-38. Review. PubMed PMID: 1803895.

14: Tauber AI. Protein kinase C and the activation of the human neutrophil NADPH-oxidase. Blood. 1987 Mar;69(3):711-20. Review. PubMed PMID: 3545319.

15: Todd RF 3rd, Liu DY. Mononuclear phagocyte activation: activation-associated antigens. Fed Proc. 1986 Nov;45(12):2829-36. Review. PubMed PMID: 2429878.

16: Fondacaro JD. Intestinal ion transport and diarrheal disease. Am J Physiol. 1986 Jan;250(1 Pt 1):G1-8. Review. PubMed PMID: 2867681.

17: Rozengurt E, Collins M. Molecular aspects of growth factor action: receptors and intracellular signals. J Pathol. 1983 Nov;141(3):309-31. Review. PubMed PMID: 6363650.

18: Blumberg PM, Delclos KB, Dunn JA, Jaken S, Leach KL, Yeh E. Phorbol ester receptors and the in vitro effects of tumor promoters. Ann N Y Acad Sci. 1983;407:303-15. Review. PubMed PMID: 6309054.

19: Blumberg PM, Sharkey NA, König B, Jaken S, Leach KL, Jeng AY. Phorbol ester receptors-insights into the initial events in the mechanism of action of the phorbol esters. Princess Takamatsu Symp. 1983;14:75-87. Review. PubMed PMID: 6240489.

20: Weinstein IB, Arcoleo J, Backer J, Jeffrey A, Hsiao WL, Gattoni-Celli S, Kirschmeier P, Okin E. Molecular mechanisms of tumor promotion and multistage carcinogenesis. Princess Takamatsu Symp. 1983;14:59-74. Review. PubMed PMID: 6097583.

Explore Compound Types